4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a chloro group, two fluorine atoms, and a tetrahydrobenzo ring fused with a thieno and pyrimidine ring. Its distinct chemical structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the chloro and fluoro groups: These groups can be introduced through halogenation reactions using reagents such as chlorine and fluorine gas or their derivatives.
Formation of the pyrimidine ring: This step often involves condensation reactions with appropriate amine and carbonyl compounds.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as electronic and photonic materials.
Mechanism of Action
The mechanism of action of 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine include other thienopyrimidines and halogenated heterocycles These compounds share structural similarities but may differ in their chemical properties and biological activities
References
- Selection of boron reagents for Suzuki–Miyaura coupling
- Catalytic protodeboronation of pinacol boronic esters
- [New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b
- Fluorinated Quinolines: Synthesis, Properties and Applications
- Therapeutic importance of synthetic thiophene
Properties
Molecular Formula |
C10H8ClF2N3S |
---|---|
Molecular Weight |
275.71 g/mol |
IUPAC Name |
4-chloro-8,8-difluoro-7,9-dihydro-6H-[1]benzothiolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C10H8ClF2N3S/c11-8-7-6(15-9(14)16-8)4-3-10(12,13)2-1-5(4)17-7/h1-3H2,(H2,14,15,16) |
InChI Key |
BDOSWVAOWPXWQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=C1SC3=C2N=C(N=C3Cl)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.